Benzenepropanoicacid,-amino-3-phenoxy-,methylester,(S)-
CAS No.: 460039-77-4
Cat. No.: VC16558317
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 460039-77-4 |
|---|---|
| Molecular Formula | C16H17NO3 |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C16H17NO3/c1-19-16(18)11-15(17)12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-10,15H,11,17H2,1H3/t15-/m0/s1 |
| Standard InChI Key | IFZLRWILMORZCV-HNNXBMFYSA-N |
| Isomeric SMILES | COC(=O)C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)N |
| Canonical SMILES | COC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N |
Introduction
Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- is a structurally complex organic compound belonging to the class of amino acid derivatives. It features a combination of aromatic and aliphatic components, including a benzene ring, a propanoic acid moiety, an amino group, and a methyl ester functional group. This compound is primarily utilized in scientific research due to its biochemical relevance and structural similarity to naturally occurring metabolites.
Key Structural Features:
-
The compound contains a chiral center at the amino group, making it stereochemically significant with the (S)-configuration.
-
It is an ester derivative of an amino acid, which contributes to its biochemical activity.
Synthesis
Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester, (S)- can be synthesized through various methods involving esterification reactions:
-
Esterification of Amino Acids: The reaction typically involves the use of methanol or other alcohols in the presence of acidic or catalytic conditions.
-
Chemical Modifications: Starting from precursor compounds like phenoxy-substituted benzene derivatives and amino acids, the synthesis involves stepwise addition and protection-deprotection strategies to ensure stereochemical integrity.
The synthetic route allows for precise control over the stereochemistry to yield the (S)-isomer.
Applications in Research
This compound is widely used in biochemical and pharmaceutical research due to its structural resemblance to biologically active molecules:
-
Substrate in Biochemical Pathways: It serves as a model compound for studying enzyme-substrate interactions.
-
Biological Activity Studies: Its structural similarity to natural metabolites makes it relevant for exploring potential pharmacological properties.
-
Chemical Reaction Studies: The compound participates in various reactions that provide insights into thermodynamic properties such as enthalpy changes.
Analytical Characterization
To confirm its structure and purity, advanced analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR):
-
Proton () and Carbon () NMR spectra provide detailed insights into the molecular structure.
-
-
Mass Spectrometry (MS):
-
Used for determining molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
These methods ensure accurate characterization for use in research.
Biological Activity
Studies have indicated that compounds like Benzenepropanoic acid, -amino-3-phenoxy-, methyl ester exhibit significant biological activity due to their resemblance to natural amino acids:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume